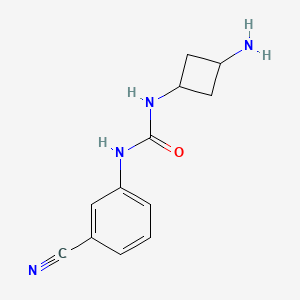
1-(3-Aminocyclobutyl)-3-(3-cyanophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminocyclobutyl)-3-(3-cyanophenyl)urea, commonly known as ACU-4429, is a small molecule drug that has shown potential in treating various neurodegenerative disorders, including Huntington's disease and Parkinson's disease.
Wirkmechanismus
ACU-4429 works by inhibiting the activity of the enzyme transglutaminase 2 (TG2), which is known to play a role in the aggregation of mutant huntingtin protein and neuronal cell death in Parkinson's disease. By inhibiting TG2 activity, ACU-4429 can reduce the aggregation of mutant huntingtin protein and protect dopaminergic neurons from degeneration.
Biochemical and Physiological Effects:
ACU-4429 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. ACU-4429 has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ACU-4429 is its specificity for TG2, which reduces the risk of off-target effects. ACU-4429 also has good oral bioavailability and brain penetration, making it suitable for oral administration and crossing the blood-brain barrier. However, one limitation of ACU-4429 is its relatively low potency, which may require higher doses for therapeutic efficacy.
Zukünftige Richtungen
There are several future directions for research on ACU-4429. One direction is to optimize the synthesis method to improve the potency and reduce the cost of production. Another direction is to conduct further preclinical studies to evaluate the safety and efficacy of ACU-4429 in animal models of neurodegenerative disorders. Clinical trials are also needed to determine the safety and efficacy of ACU-4429 in humans. Additionally, further studies are needed to investigate the potential of ACU-4429 in treating other neurodegenerative disorders, such as Alzheimer's disease and amyotrophic lateral sclerosis.
Synthesemethoden
The synthesis of ACU-4429 involves the reaction of 3-(3-cyanophenyl)urea with 3-aminocyclobutanone in the presence of a base. The reaction yields ACU-4429 as a white solid with a purity of over 99%. The synthesis method has been optimized to produce ACU-4429 in large quantities with high purity, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
ACU-4429 has been extensively studied for its potential in treating neurodegenerative disorders. In vitro studies have shown that ACU-4429 can reduce the aggregation of mutant huntingtin protein, which is the primary cause of Huntington's disease. ACU-4429 has also been shown to protect dopaminergic neurons from degeneration in Parkinson's disease models. In vivo studies have demonstrated that ACU-4429 can improve motor function and reduce neuronal loss in animal models of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
1-(3-aminocyclobutyl)-3-(3-cyanophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c13-7-8-2-1-3-10(4-8)15-12(17)16-11-5-9(14)6-11/h1-4,9,11H,5-6,14H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJGCSQGXLIMGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NC(=O)NC2=CC=CC(=C2)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminocyclobutyl)-3-(3-cyanophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

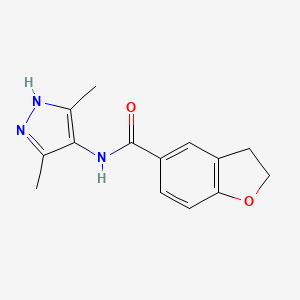
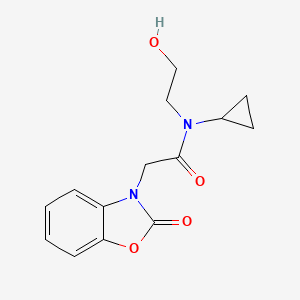

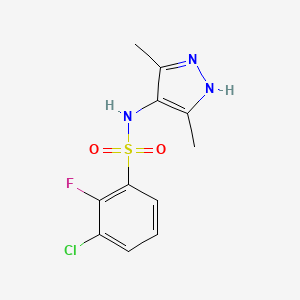
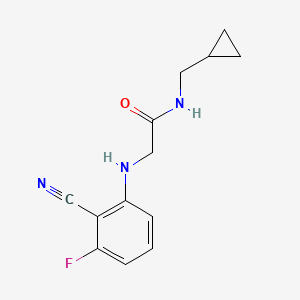
![4-[(5-Bromothiophen-2-yl)sulfonylamino]benzamide](/img/structure/B7556529.png)
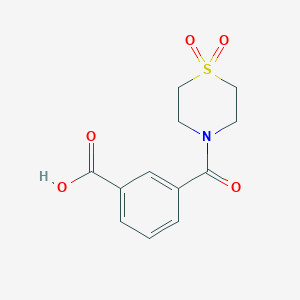
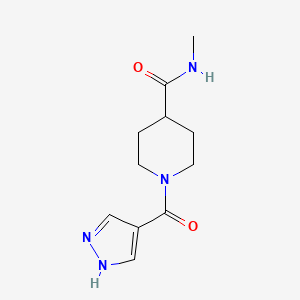
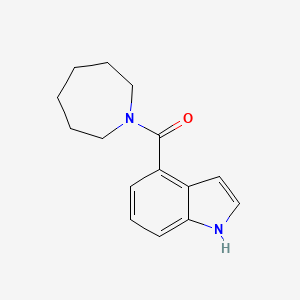

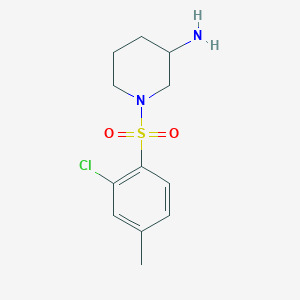
![[1-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]methanamine](/img/structure/B7556574.png)

![1-[(4-Fluorophenyl)methylsulfonyl]piperidin-3-amine](/img/structure/B7556591.png)